molecular formula C17H23N5O3S B15117502 4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine

4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine

Cat. No.: B15117502
M. Wt: 377.5 g/mol
InChI Key: VQYOLJIWQWTFSM-UHFFFAOYSA-N
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Description

4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine involves multiple steps, starting with the preparation of the core structures. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The sulfonyl group is introduced using sulfonyl chlorides, such as 1H-imidazole-4-sulfonyl chloride . The final assembly of the compound involves the coupling of these intermediates under controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H23N5O3S

Molecular Weight

377.5 g/mol

IUPAC Name

3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-2-(1H-imidazol-5-ylsulfonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C17H23N5O3S/c1-12-13(2)19-11-21-16(12)25-9-17-5-3-4-14(17)7-22(8-17)26(23,24)15-6-18-10-20-15/h6,10-11,14H,3-5,7-9H2,1-2H3,(H,18,20)

InChI Key

VQYOLJIWQWTFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1OCC23CCCC2CN(C3)S(=O)(=O)C4=CN=CN4)C

Origin of Product

United States

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